

Rosthornin B: A Novel Tool for Investigating NLRP3 Inflammasome-Driven Diseases

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Compound of Interest

Compound Name: Rosthornin B

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide range of danger signals. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases, including autoinflammatory disorders, type 2 diabetes, atherosclerosis, and neurodegenerative diseases. **Rosthornin B**, a natural diterpene isolated from *Isodon rosmorinifolius*, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome, offering a valuable pharmacological tool for studying NLRP3-driven pathologies and for the development of novel therapeutics.

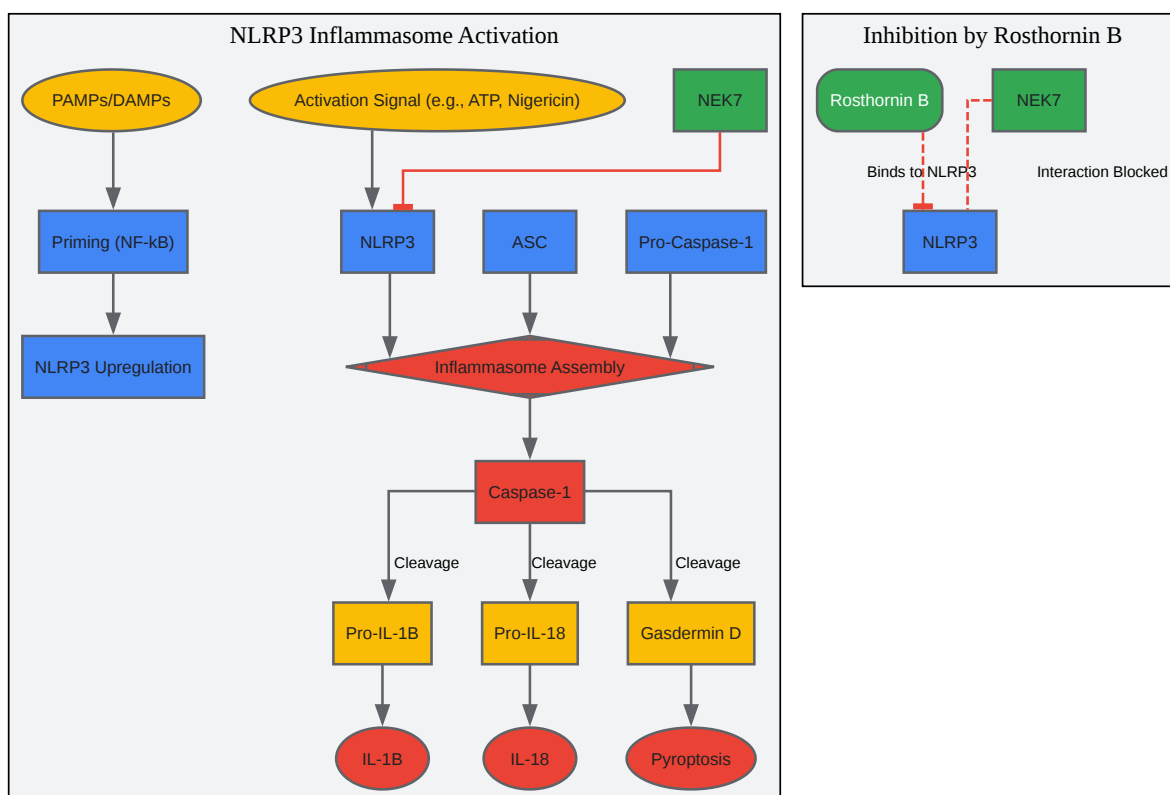
Rosthornin B exerts its inhibitory effect by directly targeting NLRP3, thereby preventing the interaction between NLRP3 and NEK7, a crucial step in inflammasome assembly and activation.^{[1][2][3]} This specific mechanism of action makes **Rosthornin B** an ideal candidate for dissecting the intricate signaling pathways of the NLRP3 inflammasome and for validating NLRP3 as a therapeutic target in various disease models.

These application notes provide a comprehensive overview of **Rosthornin B**, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in in vitro and in vivo models of NLRP3-driven inflammation.

Mechanism of Action of Rosthornin B

Rosthornin B directly binds to the NLRP3 protein, which sterically hinders the recruitment of the serine/threonine kinase NEK7. The interaction between NLRP3 and NEK7 is an essential licensing step for NLRP3 inflammasome activation. By blocking this interaction, **Rosthornin B** prevents the subsequent assembly of the inflammasome complex, which includes the ASC adaptor protein and pro-caspase-1. This ultimately inhibits the autocatalytic activation of caspase-1 and the maturation and secretion of the pro-inflammatory cytokines IL-1 β and IL-18.

[1][2]



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Caption: **Rosthornin B** inhibits NLRP3 inflammasome activation.

Quantitative Data

The inhibitory potency of **Rosthornin B** on the NLRP3 inflammasome has been quantified in various studies. The following table summarizes the key quantitative data.

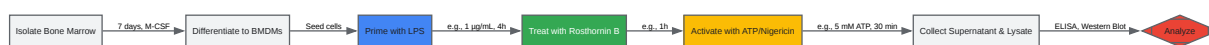
| Parameter | Cell Type | Activator | Value | Reference |
|-----------|---|-----------|--------------|-----------|
| IC50 | Bone Marrow-Derived Macrophages (BMDMs) | ATP | 0.39 μ M | |

Experimental Protocols

The following protocols are provided as a guide for utilizing **Rosthornin B** in common experimental models of NLRP3 inflammasome activation.

In Vitro NLRP3 Inflammasome Activation and Inhibition by Rosthornin B in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the induction of NLRP3 inflammasome activation in primary mouse BMDMs and the assessment of the inhibitory effect of **Rosthornin B**.

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Caption: Workflow for in vitro NLRP3 inhibition assay.

Materials:

- Bone marrow cells from C57BL/6 mice
- DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
- Lipopolysaccharide (LPS)
- **Rosthornin B**
- ATP or Nigericin
- ELISA kit for mouse IL-1 β
- Antibodies for Western blot (e.g., anti-caspase-1, anti-IL-1 β , anti-NLRP3, anti-NEK7)
- Co-immunoprecipitation kit

Procedure:

- Cell Culture and Differentiation:
 - Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.
 - Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.
- Priming:
 - Seed the BMDMs in 12-well plates at a density of 1×10^6 cells/well.
 - Prime the cells with 1 μ g/mL LPS for 4 hours.
- Inhibitor Treatment:
 - Pre-treat the primed cells with various concentrations of **Rosthornin B** (or vehicle control) for 1 hour.
- NLRP3 Activation:

- Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes or 10 μ M Nigericin for 1 hour.
- Sample Collection:
 - Collect the cell culture supernatants for IL-1 β measurement by ELISA.
 - Lyse the cells for Western blot analysis of caspase-1 cleavage and for co-immunoprecipitation assays.
- Analysis:
 - ELISA: Quantify the concentration of secreted IL-1 β in the supernatants using a mouse IL-1 β ELISA kit according to the manufacturer's instructions.
 - Western Blot: Analyze the cell lysates for cleaved caspase-1 (p20 subunit) and mature IL-1 β (p17 subunit) to assess inflammasome activation.
 - Co-immunoprecipitation: To confirm the mechanism of action, perform co-immunoprecipitation using anti-NLRP3 antibodies followed by Western blotting for NEK7 to assess the disruption of the NLRP3-NEK7 interaction by **Rosthornin B**.

In Vivo Model of NLRP3-Driven Peritonitis and Inhibition by Rosthornin B

This protocol describes the induction of peritonitis in mice using monosodium urate (MSU) crystals, a well-established model of NLRP3-driven inflammation, and the evaluation of **Rosthornin B**'s therapeutic efficacy.

Materials:

- C57BL/6 mice
- Monosodium urate (MSU) crystals
- **Rosthornin B**
- Phosphate-buffered saline (PBS)

- ELISA kit for mouse IL-1 β
- Flow cytometry antibodies for neutrophils (e.g., anti-Ly6G, anti-CD11b)

Procedure:

- Induction of Peritonitis:
 - Inject mice intraperitoneally (i.p.) with 1 mg of MSU crystals suspended in 0.5 mL of sterile PBS.
- **Rosthornin B** Treatment:
 - Administer **Rosthornin B** (e.g., 10 mg/kg, i.p.) 1 hour before or after the MSU challenge. A vehicle control group should be included.
- Sample Collection:
 - At a specified time point (e.g., 6 hours) after MSU injection, euthanize the mice and perform a peritoneal lavage with 5 mL of cold PBS.
 - Collect the peritoneal lavage fluid and centrifuge to separate the cells from the supernatant.
- Analysis:
 - ELISA: Measure the concentration of IL-1 β in the peritoneal lavage supernatant using a mouse IL-1 β ELISA kit.
 - Flow Cytometry: Resuspend the cell pellet and stain with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G, CD11b) to quantify neutrophil recruitment to the peritoneal cavity.

In Vivo Model of DSS-Induced Colitis and Inhibition by Rosthornin B

This protocol outlines the induction of colitis in mice using dextran sulfate sodium (DSS) and the assessment of **Rosthornin B**'s protective effects.

Materials:

- C57BL/6 mice
- Dextran sulfate sodium (DSS)
- **Rosthornin B**
- Reagents for histological analysis (formalin, paraffin, H&E stain)
- ELISA kit for mouse IL-1 β
- Flow cytometry antibodies for Th17 cells (e.g., anti-CD4, anti-IL-17A)

Procedure:

- Induction of Colitis:
 - Administer 2-3% (w/v) DSS in the drinking water of mice for 5-7 days.
- **Rosthornin B** Treatment:
 - Administer **Rosthornin B** (e.g., 10 mg/kg, i.p.) daily during the DSS administration period.
- Monitoring:
 - Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
- Sample Collection and Analysis:
 - At the end of the experiment, euthanize the mice and collect the colon.
 - Macroscopic Evaluation: Measure the colon length.
 - Histology: Fix a portion of the colon in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.

- ELISA: Homogenize a portion of the colon tissue to measure IL-1 β levels by ELISA.
- Flow Cytometry: Isolate cells from the mesenteric lymph nodes (MLNs) and perform intracellular staining for CD4 and IL-17A to quantify the percentage of Th17 cells.

Conclusion

Rosthornin B is a valuable and specific inhibitor of the NLRP3 inflammasome. Its well-defined mechanism of action and proven efficacy in both in vitro and in vivo models make it an excellent tool for researchers studying the role of the NLRP3 inflammasome in health and disease. The protocols provided here offer a starting point for investigating the therapeutic potential of targeting the NLRP3 pathway with **Rosthornin B**. As with any experimental work, optimization of these protocols for specific research questions and experimental systems is recommended.

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